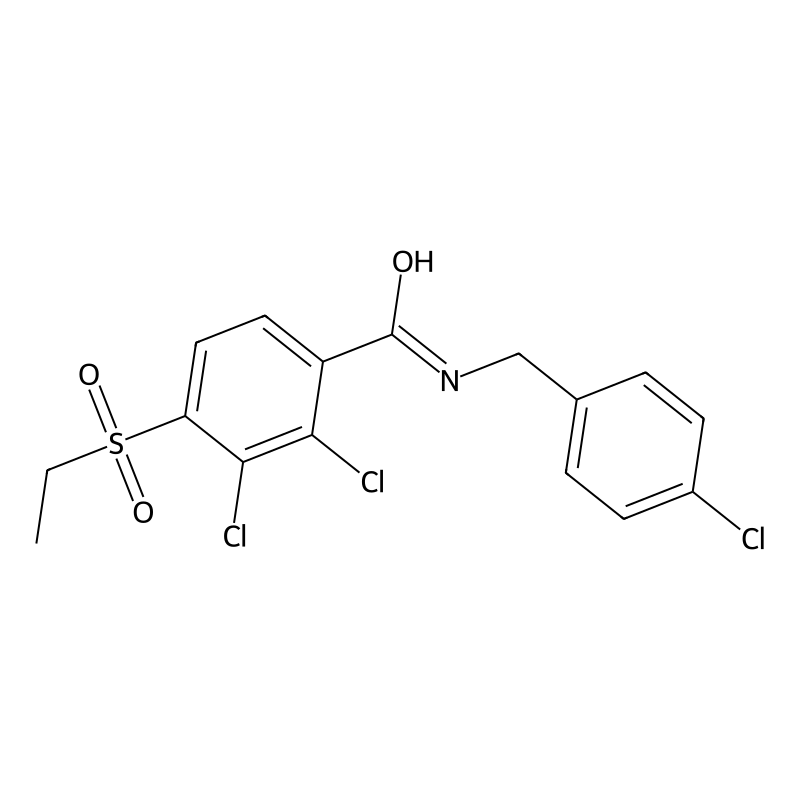

2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Search for Existing Research: Studies involving this compound might not be published or readily available through public scientific databases. However, considerations of its chemical structure can offer some clues for potential research areas.

The compound possesses several functional groups that could be of interest for scientific investigation. These include:

* Dichloro-benzene ring: This moiety can participate in various reactions due to the electron-withdrawing nature of the chlorine atoms. * Carboxamide group: Carboxamides can be involved in hydrogen bonding and act as binding sites for biological targets [1].* Ethylsulfonyl group: This group can influence the compound's solubility and interaction with biological systems [2].* Chlorobenzyl group: This group can play a role in protein-ligand interactions and influence the overall properties of the molecule [3].These features suggest the compound could be a candidate for research in areas like:

* Medicinal chemistry: Investigating potential biological activity as a lead compound for drug discovery [1, 2, 3].* Materials science: Studying the compound's properties for potential applications in materials development [2].- Further Research Efforts: To gain a clearer understanding of the scientific research applications of this specific compound, consulting private databases or contacting researchers who specialize in relevant fields might be necessary.

Citations:

2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide is an organic compound classified as a benzenecarboxamide. It features a complex structure characterized by the presence of multiple chlorine atoms, a benzyl group, and an ethylsulfonyl group attached to the benzene ring. The molecular formula for this compound is C_{16}H_{14}Cl_3N_0_3S, and it has a molar mass of approximately 392.68 g/mol . This compound is notable for its potential applications in various fields, including medicinal chemistry and material science.

- Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can be utilized to remove or modify specific functional groups, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorine atoms and other substituents can be replaced with different groups through substitution reactions, facilitated by reagents like sodium hydroxide and various halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Research indicates that 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide exhibits potential biological activity, particularly in the realms of antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, which modulate their activity and influence biological processes . Ongoing studies aim to explore its therapeutic potential in various medical applications.

The synthesis of 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide typically involves several steps:

- Nitration: The benzene ring undergoes nitration to introduce nitro groups.

- Reduction: Nitro groups are reduced to amine groups.

- Chlorination: The amine groups are chlorinated to introduce chlorine atoms at desired positions.

- Sulfonylation: An ethylsulfonyl group is introduced via a sulfonylation reaction.

- Amidation: The final step involves forming the carboxamide by reacting the intermediate with 4-chlorobenzylamine.

These synthetic routes allow for the production of the compound from readily available starting materials.

2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide has several applications across different fields:

- Medicinal Chemistry: Due to its potential biological activity, it is studied for use as a therapeutic agent against various diseases.

- Material Science: The compound serves as a building block in the synthesis of more complex molecules and materials.

- Industrial

Interaction studies focus on how 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide interacts with biological targets. These studies typically involve:

- Binding Affinity Assessments: Evaluating how strongly the compound binds to specific enzymes or receptors.

- Functional Assays: Testing the biological effects of the compound on cellular pathways.

- In Vivo Studies: Investigating the therapeutic effects in animal models to understand its efficacy and safety profile.

These studies are crucial for determining the compound's potential as a drug candidate.

Several compounds share structural similarities with 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,4-Dichloro-N-(2-[(4-chlorophenyl)sulfonyl]ethyl)benzenecarboxamide | Contains similar dichloro and sulfonyl groups | Different positional substitution on the benzene ring |

| 4-Chlorobenzyl chloride | Simpler structure without sulfonamide | Lacks ethylsulfonyl group |

| N-(4-Chlorobenzyl)-N'-methylurea | Urea derivative | Different functional group (urea instead of carboxamide) |

The unique combination of multiple chlorine atoms, an ethylsulfonyl group, and a benzene carboxamide framework distinguishes 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide from these similar compounds .